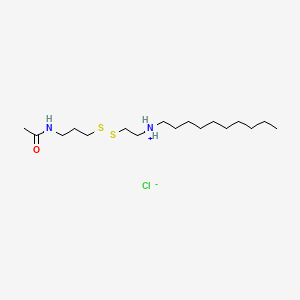

3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride

Beschreibung

3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride is a synthetic organic compound characterized by a disulfide (-S-S-) bridge connecting two distinct moieties: a 3-acetamidopropyl group and a 2-(decylamino)ethyl group. The hydrochloride salt enhances its solubility and stability in aqueous environments. The decylaminoethyl group may improve lipophilicity and membrane permeability, while the disulfide bond could enable redox-sensitive behavior .

Eigenschaften

CAS-Nummer |

15386-71-7 |

|---|---|

Molekularformel |

C17H37ClN2OS2 |

Molekulargewicht |

385.1 g/mol |

IUPAC-Name |

2-(3-acetamidopropyldisulfanyl)ethyl-decylazanium;chloride |

InChI |

InChI=1S/C17H36N2OS2.ClH/c1-3-4-5-6-7-8-9-10-12-18-14-16-22-21-15-11-13-19-17(2)20;/h18H,3-16H2,1-2H3,(H,19,20);1H |

InChI-Schlüssel |

RMCRJEZEBDAVHF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC[NH2+]CCSSCCCNC(=O)C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride typically involves the following steps:

Formation of the Acetamidopropyl Intermediate: This step involves the reaction of 3-aminopropylamine with acetic anhydride to form 3-acetamidopropylamine.

Formation of the Decylaminoethyl Intermediate: This step involves the reaction of decylamine with ethylene oxide to form 2-(decylamino)ethanol.

Formation of the Disulfide Bond: The final step involves the reaction of the two intermediates in the presence of a disulfide-forming reagent such as iodine or hydrogen peroxide to form 3-Acetamidopropyl 2-(decylamino)ethyl disulfide. The hydrochloride salt is then formed by reacting the disulfide compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride can undergo various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amides and thiols.

Wissenschaftliche Forschungsanwendungen

3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.

Biology: It is used in the study of protein folding and disulfide bond formation in proteins.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are essential in various biological processes such as protein folding and cellular signaling. The acetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.

Vergleich Mit ähnlichen Verbindungen

H-Series Kinase Inhibitors (e.g., H-8 Hydrochloride)

- Key Structural Differences: H-8 hydrochloride contains a methylaminoethyl group attached to an isoquinoline sulfonamide core, whereas the target compound features a decylaminoethyl chain and a disulfide-linked acetamidopropyl group. The sulfonamide group in H-8 enhances kinase inhibition, while the acetamide group in the target compound may reduce metabolic degradation.

Telavancin Hydrochloride

- Shared Features: Both compounds incorporate a decylaminoethyl group. In telavancin, this group is attached to a vancomycin-derived scaffold to enhance antibacterial activity against Gram-positive bacteria.

- Divergences :

2-(1-Decylamino)ethanethiosulfuric Acid

- Structural Parallels: Both compounds include a decylaminoethyl chain and sulfur-containing groups (disulfide vs. thiosulfate).

- Functional Contrasts: The thiosulfate group in 2-(1-decylamino)ethanethiosulfuric acid facilitates radioprotective effects in primates, while the disulfide bond in the target compound may enable reversible oxidation-reduction behavior, useful in drug delivery or antioxidant applications .

Radioprotective Potential

- Target Compound : Hypothesized to act as a radioprotectant via disulfide-mediated free radical scavenging, akin to AET derivatives.

- Comparison with AET-Cysteine :

Antimicrobial Activity

- Telavancin: The decylaminoethyl group disrupts bacterial membrane integrity. The target compound’s similar chain may confer mild antimicrobial properties, though likely less potent than telavancin’s macrocyclic scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.